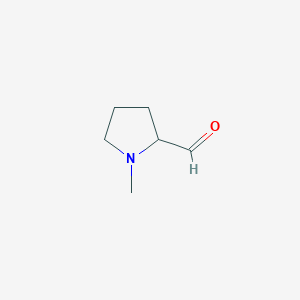

1-Methylpyrrolidine-2-carbaldehyde

Description

Properties

IUPAC Name |

1-methylpyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7-4-2-3-6(7)5-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEKIXBCQILKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567674 | |

| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13493-88-4 | |

| Record name | 1-Methylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpyrrolidine 2 Carbaldehyde and Its Precursors

Direct Synthesis Approaches

Direct synthesis approaches focus on the introduction or unmasking of the aldehyde functionality in a single key step from a closely related 1-methylpyrrolidine (B122478) precursor. These methods are often efficient and high-yielding, leveraging well-established organic transformations.

Oxidation Reactions of 1-Methylpyrrolidine Precursors

A common and direct method for the synthesis of 1-methylpyrrolidine-2-carbaldehyde involves the oxidation of the corresponding primary alcohol, (1-methylpyrrolidin-2-yl)methanol. This precursor is readily available and can be efficiently converted to the target aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.

Prominent among these methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, followed by the addition of a hindered base such as triethylamine. wikipedia.orgorganic-chemistry.orgmissouri.educhem-station.com This method is known for its mild reaction conditions and wide functional group tolerance. wikipedia.orgmissouri.edu

The Dess-Martin periodinane oxidation employs a hypervalent iodine reagent, which offers the advantages of neutral pH, room temperature reaction conditions, and often simpler workups. wikipedia.orgwikipedia.org Both methods are highly effective for the oxidation of primary alcohols to aldehydes with minimal side product formation. wikipedia.orgchemistrysteps.com

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), inert atmosphere | Mild conditions, high yields, wide functional group tolerance | Production of foul-smelling dimethyl sulfide, requires cryogenic temperatures |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, neutral pH | Mild conditions, high yields, easy workup | Reagent can be explosive under certain conditions, relatively expensive |

Functionalization Strategies on Preformed Pyrrolidine (B122466) Rings

Another direct approach involves the introduction of a formyl group onto a pre-existing 1-methylpyrrolidine ring. This can be conceptually achieved through electrophilic formylation at the C2 position. While direct C-H formylation of such a saturated heterocycle is challenging, functionalization can be facilitated by prior activation of the 2-position. For instance, the formation of an enamine from a related pyrrolidone precursor followed by Vilsmeier-Haack or similar formylation reactions can introduce the desired aldehyde functionality. However, this often requires a multi-step sequence rather than a single direct functionalization of 1-methylpyrrolidine itself.

Multi-Step Synthetic Routes

Multi-step syntheses allow for the construction of this compound from more fundamental and often chiral starting materials. These routes offer greater control over the stereochemistry of the final product.

Derivation from Amino Acids and Related Chiral Pools

The amino acid L-proline is a common and versatile starting material for the enantioselective synthesis of 2-substituted pyrrolidines. unibo.itresearchgate.netwikipedia.org The synthesis of this compound from L-proline typically involves a three-step sequence:

N-methylation: The secondary amine of proline is first methylated to yield N-methylproline (hygric acid). This can be achieved using various methylating agents, such as dimethyl sulfate or formaldehyde (B43269) followed by reduction (Eschweiler-Clarke reaction).

Reduction of the Carboxylic Acid: The carboxylic acid functionality of N-methylproline is then reduced to the corresponding primary alcohol, (S)-(-)-1-methyl-2-pyrrolidinemethanol. sigmaaldrich.com This reduction can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation of the Alcohol: The resulting alcohol is then oxidized to this compound using one of the mild oxidation methods described in section 2.1.1, such as the Swern or Dess-Martin oxidation.

This route is particularly advantageous for obtaining enantiomerically pure this compound, as the stereocenter from L-proline is retained throughout the synthesis.

| Step | Transformation | Typical Reagents |

| 1 | N-methylation of L-proline | Formaldehyde, Formic Acid (Eschweiler-Clarke) or Dimethyl Sulfate |

| 2 | Reduction of N-methylproline | Lithium Aluminum Hydride (LiAlH4) |

| 3 | Oxidation of (S)-(-)-1-methyl-2-pyrrolidinemethanol | DMSO, Oxalyl Chloride, Triethylamine (Swern) or Dess-Martin Periodinane (DMP) |

Cyclization Reactions for Pyrrolidine Ring Formation

The pyrrolidine ring itself can be constructed through various cyclization reactions, with the desired substituents being introduced either before or after the cyclization event. A common strategy is the intramolecular cyclization of a linear precursor containing the necessary functional groups. For example, a 1,4-amino alcohol or a related derivative can undergo cyclization to form the pyrrolidine ring.

Intramolecular aza-Michael additions and 1,3-dipolar cycloadditions are also powerful methods for the synthesis of substituted pyrrolidines. whiterose.ac.ukacs.orgnih.gov In the context of this compound synthesis, a strategy could involve the cyclization of an acyclic amine containing a protected aldehyde or a precursor group at the appropriate position.

Enzymatic Synthesis Pathways

While specific enzymatic routes for the synthesis of this compound are not extensively documented in the literature, the principles of biocatalysis suggest potential pathways. Enzymes offer the potential for high selectivity and mild reaction conditions.

Alcohol oxidases are a class of enzymes that can oxidize primary alcohols to their corresponding aldehydes. nih.gov A putative enzymatic synthesis of this compound could therefore involve the use of a suitable alcohol oxidase to catalyze the oxidation of (1-methylpyrrolidin-2-yl)methanol. The key challenge would be to identify an enzyme with the appropriate substrate specificity and stability.

Alternatively, monoamine oxidases (MAOs) are known to catalyze the oxidative deamination of primary amines to aldehydes. nih.gov A hypothetical route could involve the enzymatic oxidation of a precursor like 1-methyl-2-(aminomethyl)pyrrolidine. However, the substrate specificity of known MAOs for such a substituted pyrrolidine would need to be investigated. The development of such enzymatic routes remains an area for future research and could offer a greener and more sustainable alternative to traditional chemical methods.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are being applied to revolutionize the synthesis of this compound, steering away from traditional methods that often involve hazardous reagents and generate significant waste. The focus is on developing environmentally benign and economically viable processes.

Sustainable Reagents and Solvent Systems

A cornerstone of green chemistry is the use of non-toxic, renewable, and environmentally friendly reagents and solvents.

Sustainable Synthesis of Precursors:

The journey towards a green synthesis of this compound begins with its precursors, primarily N-methylproline and its derivatives. A notable green approach to a related precursor, N-methylpyrrolidine, involves the use of water as a solvent and potassium carbonate as an inexpensive and environmentally friendly catalyst. nih.govmdpi.comresearchgate.net This method avoids the use of toxic solvents and harsh conditions often associated with traditional methods.

For the reduction of N-methylproline to N-methylprolinol, a direct precursor to the target aldehyde, green reducing agents are being explored. Catalytic hydrosilylation using earth-abundant metal catalysts like manganese offers a milder and more sustainable alternative to traditional metal hydrides. nih.govacs.org Furthermore, recent advancements have demonstrated the reduction of carboxylic acids to alcohols in water, a significant step towards eliminating the need for volatile organic solvents. rsc.orgchemistryworld.com

The esterification of N-methylproline, another key intermediate, can also be achieved under greener conditions. The use of trimethylchlorosilane in methanol (B129727) provides an efficient, room-temperature method for producing N-methylproline methyl ester, avoiding harsh acidic or basic conditions. nih.gov

Oxidation with Green Oxidants:

The final step in synthesizing this compound from N-methylprolinol is a critical oxidation reaction. Green chemistry advocates for the replacement of stoichiometric, often toxic, heavy-metal oxidants with cleaner alternatives. Molecular oxygen (O₂) from ambient air and hydrogen peroxide (H₂O₂) are ideal green oxidants as their byproduct is water. nih.govrsc.org

The use of these benign oxidants is typically coupled with efficient catalytic systems to achieve high selectivity and conversion.

Eco-Friendly Solvents:

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Water is the most desirable green solvent due to its abundance, non-toxicity, and non-flammability. Research is actively being pursued to adapt synthetic routes to aqueous media. rsc.orgchemistryworld.com

Ionic liquids (ILs) are also gaining attention as potential green solvents. Their low volatility, high thermal stability, and tunable properties make them attractive alternatives to conventional organic solvents. nih.gov Although their "greenness" can be debated depending on their synthesis and biodegradability, they offer unique reaction environments that can enhance catalytic activity and selectivity.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations with minimal waste generation.

Heterogeneous Catalysis:

Heterogeneous catalysts are particularly attractive from a green chemistry perspective because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. acs.orgresearchgate.net For the oxidation of N-methylprolinol, various heterogeneous catalysts are being investigated. These often consist of metal nanoparticles (e.g., Ag, Ni) supported on inert materials like silica, alumina, or carbon. acs.orgchemistryworld.com These supported catalysts can facilitate the use of green oxidants like O₂ and H₂O₂ under milder reaction conditions. nih.govnih.gov

The table below summarizes findings for the heterogeneous catalytic oxidation of alcohols, which is a key reaction type for the synthesis of this compound from its corresponding alcohol precursor.

| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Ag-Li₂O/γ-Al₂O₃ | Ethanol | O₂ | - | 350 | - | 88-95 (to Acetaldehyde) |

| Ni-Al hydrotalcite | Benzyl alcohol | O₂ | Toluene | 90 | >99 | >99 (to Benzaldehyde) |

| FeCl₃/BHDC | Benzyl alcohol | H₂O₂ | Water | Room Temp | 95 | - |

Homogeneous Catalysis:

While heterogeneous catalysts offer advantages in recyclability, homogeneous catalysts often exhibit higher activity and selectivity. Green approaches in homogeneous catalysis focus on using earth-abundant, non-toxic metals and designing ligands that can perform reactions in benign solvents. For the reduction of N-methylproline, manganese-based homogeneous catalysts have shown promise. nih.govacs.org

Biocatalysis:

Enzymes are nature's catalysts and offer unparalleled selectivity and efficiency under mild, aqueous conditions. The use of biocatalysts in the synthesis of this compound is a highly attractive green approach. While specific enzymes for this transformation are still under investigation, the broader field of biocatalysis offers promising avenues. For instance, alcohol dehydrogenases or oxidases could potentially be engineered to selectively oxidize N-methylprolinol.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. unibo.it This technology can be applied to various steps in the synthesis of this compound, potentially reducing energy consumption and minimizing side product formation.

Reactivity and Reaction Pathways of 1 Methylpyrrolidine 2 Carbaldehyde

Reactions at the Aldehyde Moiety

The aldehyde functional group in 1-methylpyrrolidine-2-carbaldehyde is the primary site for a multitude of chemical transformations, including oxidation, reduction, and nucleophilic addition reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-methylpyrrolidine-2-carboxylic acid. This transformation can be achieved using various oxidizing agents. While specific experimental data for the oxidation of this compound is not extensively documented in publicly available literature, the oxidation of aldehydes to carboxylic acids is a fundamental and well-established reaction in organic chemistry. Common oxidizing agents that are effective for this transformation include potassium permanganate (B83412) (KMnO4) and Tollens' reagent.

Under basic conditions, potassium permanganate is a powerful oxidizing agent that can convert aldehydes to carboxylic acids. The reaction typically involves treating the aldehyde with an aqueous solution of KMnO4.

Tollens' reagent, a solution of silver nitrate (B79036) in aqueous ammonia, provides a milder method for the oxidation of aldehydes. A positive test, indicated by the formation of a silver mirror on the reaction vessel, confirms the presence of the aldehyde, which is oxidized to the corresponding carboxylate anion. Subsequent acidification yields the carboxylic acid.

Table 1: Representative Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Basic aqueous solution | 1-Methylpyrrolidine-2-carboxylic acid |

| Tollens' Reagent ([Ag(NH3)2]+) | Aqueous ammonia | 1-Methylpyrrolidine-2-carboxylate (followed by acidification) |

Reduction to Alcohol Derivatives

The aldehyde group of this compound can be reduced to a primary alcohol, (1-methylpyrrolidin-2-yl)methanol. This is a common and synthetically useful reaction, typically accomplished using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the aldehyde to the primary alcohol. Due to its high reactivity, LiAlH4 reactions are typically conducted in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reducing Agent | Typical Solvent | Product |

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | (1-Methylpyrrolidin-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, THF | (1-Methylpyrrolidin-2-yl)methanol |

Nucleophilic Addition and Substitution Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Two prominent examples of such reactions are the Wittig reaction and the Grignard reaction.

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction involves a phosphorus ylide, which acts as the nucleophile. While specific examples with this compound are not readily found in the literature, the general applicability of the Wittig reaction to aldehydes is well-established. The reaction would proceed by the attack of the ylide on the aldehyde, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane, ultimately yielding an alkene and triphenylphosphine (B44618) oxide. The structure of the resulting alkene would depend on the specific ylide used.

The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to the aldehyde. This reaction is a versatile method for forming new carbon-carbon bonds and producing secondary alcohols. The Grignard reagent, acting as a carbon nucleophile, attacks the carbonyl carbon of this compound. Subsequent workup with an aqueous acid would protonate the resulting alkoxide to yield a secondary alcohol. The specific alcohol formed would be determined by the R-group of the Grignard reagent.

Table 3: Examples of Nucleophilic Addition Reactions

| Reaction | Nucleophile | Intermediate | Final Product Type |

| Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | Betaine, Oxaphosphetane | Alkene |

| Grignard Reaction | Grignard Reagent (e.g., CH3MgBr) | Alkoxide | Secondary Alcohol |

Reactions Involving the Pyrrolidine (B122466) Ring System

The pyrrolidine ring of this compound, being a saturated heterocyclic amine, also participates in characteristic reactions.

Electrophilic Aromatic Substitution (if applicable to pyrrole (B145914) ring)

It is crucial to note that electrophilic aromatic substitution is a reaction characteristic of aromatic compounds. The pyrrolidine ring in this compound is a saturated, non-aromatic system. Therefore, it does not undergo electrophilic aromatic substitution reactions such as nitration or Friedel-Crafts alkylation.

For context, the aromatic analogue, pyrrole, readily undergoes electrophilic aromatic substitution. The nitrogen atom in pyrrole donates its lone pair of electrons to the aromatic system, making the ring electron-rich and highly reactive towards electrophiles. Substitution typically occurs at the C2 position. However, this reactivity is fundamentally different from that of the saturated pyrrolidine ring.

Reactions at the N-Methyl Group

The N-methyl group of this compound can be a site for chemical modification, primarily through oxidation or demethylation.

N-Oxidation: The nitrogen atom of the N-methylpyrrolidine ring can be oxidized to form an N-oxide. This transformation is commonly achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, altering the electronic properties and reactivity of the molecule. For instance, N-oxidation of N-methylpyrrolidine has been observed in metabolic studies. researchgate.net

N-Demethylation: The removal of the methyl group from the nitrogen atom, a process known as N-demethylation, is a significant transformation in medicinal chemistry and alkaloid synthesis. While specific protocols for this compound are not detailed, general methods for the N-demethylation of tertiary amines are applicable. These methods often involve reaction with reagents like α-chloroethyl chloroformate followed by hydrolysis, or oxidative procedures. For example, the von Braun reaction, using cyanogen (B1215507) bromide, is a classical method for the demethylation of tertiary amines. More modern approaches may involve enzymatic or catalytic methods.

Table 4: Reactions at the N-Methyl Group

| Reaction | Reagent Example | Product |

| N-Oxidation | Hydrogen Peroxide (H2O2) | This compound N-oxide |

| N-Demethylation | α-Chloroethyl chloroformate | Pyrrolidine-2-carbaldehyde |

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

A comprehensive review of existing scientific literature reveals a notable absence of detailed research specifically focused on the reactivity and reaction pathways of the chemical compound this compound, particularly concerning its involvement in complex reaction sequences and the underlying mechanistic details of its transformations. Despite the importance of pyrrolidine scaffolds in organic synthesis and medicinal chemistry, this specific derivative appears to be significantly under-researched in the contexts of cascade reactions and detailed mechanistic studies.

While the broader fields of cascade and domino reactions are well-documented, enabling the efficient synthesis of complex molecules from simple precursors, specific examples incorporating this compound as a key reactant are not readily found in published studies. Such reactions, which involve multiple bond-forming events in a single synthetic operation, are of high interest for their atom and step economy. The reactivity of related structures, such as proline and its derivatives, is extensively studied in organocatalysis, where they participate in a variety of transformations through the formation of enamine and iminium ion intermediates. However, direct analogues of these studies utilizing this compound are not apparent in the current body of literature.

Similarly, a thorough search for mechanistic investigations into the key transformations of this compound yielded no specific results. This includes a lack of published data on:

Reaction Kinetics and Thermodynamics: There are no available studies detailing the rate laws, activation energies, or thermodynamic parameters for reactions involving this compound.

Identification of Reactive Intermediates: While one can theorize the formation of intermediates such as enamines or iminium ions based on the reactivity of similar aldehydes and amines, there is no direct experimental or computational evidence identifying or characterizing these species for reactions of this compound.

Transition State Analysis: Detailed computational analyses, including density functional theory (DFT) calculations, to elucidate the transition state structures and energies for reactions involving this specific aldehyde are absent from the literature.

Theoretical studies have been conducted on related compounds, such as the reaction of N-methyl-2-pyrrolidinone with carbon disulfide, providing insight into reaction pathways and kinetics for that system. However, these findings cannot be directly extrapolated to the aldehyde derivative due to the significant differences in the electronic and steric properties of a carbaldehyde versus a lactam carbonyl group.

Chirality and Stereochemical Aspects in 1 Methylpyrrolidine 2 Carbaldehyde Research

Synthesis of Enantiomerically Pure 1-Methylpyrrolidine-2-carbaldehyde and its Derivatives

The production of enantiomerically pure forms of this compound is crucial for its use in pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. rsc.org To this end, various synthetic strategies have been developed.

Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to create a specific enantiomer directly. A common approach for synthesizing enantiomerically pure this compound starts from chiral precursors, such as (R)- or (S)-prolinol. google.com For instance, the synthesis of (2R)-1-methylpyrrolidine-2-carbaldehyde can be achieved through the reaction of a reduced pyrrolidine (B122466) intermediate with oxalyl chloride. Another method involves the oxidation of 1-methylpyrrolidine (B122478) using oxidizing agents like oxalyl chloride in the presence of dimethyl sulfoxide (B87167) (DMSO).

Derivatives of this compound can also be synthesized using asymmetric methods. For example, the synthesis of methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, a key intermediate for tropane (B1204802) alkaloid biosynthesis, has been achieved from L-proline. lookchem.com This multi-step synthesis involves protection of the starting material, reduction to a chiral amino alcohol, Swern oxidation, a Wittig reaction, and finally a decarboxylative condensation, all while preserving the chirality of the original L-proline. lookchem.com

Organocatalysis, particularly using proline and its derivatives, has emerged as a powerful tool in asymmetric synthesis. clockss.orgmdpi.com These catalysts can activate substrates and control the stereochemical outcome of reactions. For example, proline-catalyzed asymmetric aldol (B89426) reactions have been extensively studied. clockss.org

Chiral Resolution Techniques

Chiral resolution is a process used to separate a racemic mixture (a mixture containing equal amounts of both enantiomers) into its individual enantiomeric components. While the direct synthesis of a single enantiomer is often preferred, resolution remains a valuable technique. For some pyrrolidine derivatives, resolution can be achieved by forming diastereomeric salts with a chiral resolving agent. These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like crystallization.

Chiral Properties of this compound Stereoisomers

The two enantiomers of this compound, (R) and (S), exhibit identical physical properties such as boiling point, melting point, and density. libretexts.org However, they differ in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light to the left (levorotatory, (-)), while the other will rotate it to the right (dextrorotatory, (+)) by an equal but opposite magnitude. This optical activity is a defining characteristic of chiral molecules. ontosight.ai

More importantly, the biological activity of the two enantiomers can differ significantly. For instance, the (S)-enantiomer of 1-Methyl-pyrrolidine-2-carbaldehyde is often favored for its higher biological activity in certain applications. lookchem.com This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Impact of Chirality on Synthetic Utility

The chirality of this compound is a key determinant of its utility as a synthetic building block. chemimpex.com In the synthesis of complex chiral molecules, such as pharmaceuticals, starting with an enantiomerically pure building block can simplify the synthetic route and ensure the final product has the desired stereochemistry.

For example, (S)-1-Methyl-pyrrolidine-2-carbaldehyde is used as an intermediate in the synthesis of various medications for conditions like hypertension and asthma. lookchem.com Its specific stereochemistry is crucial for the biological activity of the final drug molecule. The aldehyde group and the pyrrolidine ring of this compound allow for a variety of chemical transformations, making it a versatile intermediate in the construction of more complex molecular architectures.

The table below summarizes some key information regarding the stereoisomers of this compound.

| Property | (R)-1-Methylpyrrolidine-2-carbaldehyde | (S)-1-Methylpyrrolidine-2-carbaldehyde |

| CAS Number | 852324-28-8 chemsrc.com | 852324-29-9 lookchem.com |

| Molecular Formula | C₆H₁₁NO lookchem.com | C₆H₁₁NO lookchem.com |

| Molecular Weight | 113.16 g/mol | 113.16 g/mol lookchem.com |

| Common Precursor | (R)-Prolinol google.com | (S)-Prolinol (L-Proline) google.comlookchem.com |

| Biological Activity | Varies depending on application | Often the more biologically active enantiomer lookchem.com |

Applications of 1 Methylpyrrolidine 2 Carbaldehyde As a Versatile Building Block

Synthesis of Complex Heterocyclic Compounds

The aldehyde functional group in 1-methylpyrrolidine-2-carbaldehyde makes it highly reactive and suitable for a range of chemical transformations to form more complex heterocyclic systems. Its ability to participate in nucleophilic addition reactions is key to its utility in building intricate molecular frameworks.

The synthesis of novel heterocyclic compounds is a significant area of research, with many new chemical entities for medicinal use being heterocyclic in nature. mdpi.com The reactivity of aldehydes, such as the one present in this compound, allows for their use in creating diverse N-heterocycles. beilstein-journals.org For instance, aldehydes can undergo reactions like the Mukaiyama hydration, which, although sometimes proceeding with unexpected configurations, can be strategically employed in multi-step syntheses. beilstein-journals.org

The versatility of this building block is further demonstrated by its derivatives. For example, pyrrolidine-2-carboxylic acid hydrazide derivatives have been developed as metalloprotease inhibitors. google.com Additionally, the reaction of γ–butyrolactone with various amines can lead to the synthesis of new pyrrolidine-2-one derivatives, which can then be further modified. researchgate.net These examples underscore the potential of the pyrrolidine (B122466) scaffold, originating from compounds like this compound, in generating a wide array of complex heterocyclic structures with potential biological activities.

Incorporation into Natural Product Syntheses

This compound and its derivatives are valuable chiral building blocks in the total synthesis of natural products. The inherent chirality and functional group handles of the pyrrolidine ring system allow for stereocontrolled introductions of key structural motifs found in many biologically active natural products.

A notable application is in the synthesis of alkaloids. For example, a derivative of this compound has been utilized as a versatile intermediate for the divergent total synthesis of several Cephalotaxus alkaloids. beilstein-journals.org One of these, homoharringtonine, is an FDA-approved drug for treating chronic myeloid leukemia. beilstein-journals.org The synthesis strategy involved a [2 + 3] annulation of an enamide, highlighting a modular approach to constructing complex molecular architectures. beilstein-journals.org

Furthermore, the synthesis of other natural products, such as (-)-anisomycin, has been achieved using related pyrrolidine derivatives. researchgate.net In this synthesis, an electrochemical reaction involving an aldehyde was a key step. researchgate.net The structural framework of this compound is also related to pyrostatins, a class of antibacterial compounds bearing a 2-iminopyrrolidine carboxylic acid structure. mdpi.com The synthesis and structural verification of these natural products often rely on the availability of chiral pyrrolidine-based starting materials. mdpi.com

The strategic use of such building blocks is a common theme in the history of natural product synthesis, where the construction of intricate molecules has driven significant advances in organic chemistry. sci-hub.se

Role in the Design and Synthesis of Functionalized Derivatives

The chemical structure of this compound, with its reactive aldehyde group and stable pyrrolidine ring, makes it an excellent starting material for creating a wide array of functionalized derivatives. The aldehyde group can undergo various chemical reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and nucleophilic substitution to introduce other functional groups. This versatility allows chemists to tailor the molecule for specific applications in medicinal chemistry and other fields. solubilityofthings.com

The synthesis of functionalized derivatives is a key strategy in drug discovery and development. For instance, derivatives of this compound have been investigated for their potential biological activities. solubilityofthings.com The pyrrolidine ring itself is a common scaffold in many pharmaceuticals, and the ability to modify the substituent at the 2-position provides a route to new chemical entities.

The table below summarizes some of the key reactions the aldehyde group can undergo to form functionalized derivatives.

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxidation | Strong oxidizing agents | Carboxylic acid |

| Reduction | Sodium borohydride (B1222165) | Primary alcohol |

| Nucleophilic Addition | Various nucleophiles | Substituted alcohol |

| Reductive Amination | Amine, reducing agent | Amine |

Application in Agrochemical Synthesis and Development

The pyrrolidine scaffold, of which this compound is a representative, is a key structural motif in the development of modern agrochemicals. tudelft.nl These compounds can be used as building blocks to create more complex molecules with desired biological activities for crop protection. chemimpex.com

Derivatives of this compound, such as 1-methylpyrrolidine-2-carboxylic acid, have been identified as natural plant growth regulators. Research has shown that these derivatives can significantly enhance the growth of various crops. For example, in controlled experiments, cucumber plants treated with a derivative of this compound exhibited substantial increases in root length and plant height. Similarly, treated strawberry plants showed increased height and branch numbers.

The versatility of the pyrrolidine ring system allows for its incorporation into a variety of agrochemical classes, including herbicides and pesticides. chemimpex.com The synthesis of these agrochemicals often involves the functionalization of the pyrrolidine ring to optimize efficacy and selectivity. chemshuttle.com The chiral nature of many of these building blocks is also crucial for their biological activity. tudelft.nl

Exploration in Materials Science Research

While the primary applications of this compound and its derivatives have been in the pharmaceutical and agrochemical industries, there is emerging interest in their use in materials science. The pyrrolidine ring system can be incorporated into polymer chains, potentially enhancing properties such as flexibility and strength. chemimpex.com

A derivative, (S)-1-methylpyrrolidine-2-carboxamide, has been noted for its potential in creating coordination polymers due to the ability of the pyrrolidine ring system to coordinate with metal ions. chemshuttle.com This property opens up possibilities for the design of new materials with interesting structural and electronic properties.

Furthermore, the broader class of heterocyclic compounds, including those derived from this compound, is being explored for applications in nanographenes and other polycyclic heteroaromatic compounds. acs.org These materials have potential uses in electronics and optics. The synthesis of such complex structures often relies on the versatile reactivity of building blocks like aldehydes and the strategic use of cyclization and coupling reactions. acs.org

Computational and Theoretical Studies

Molecular Orbital Calculations and Electronic Structure Analysis

Molecular orbital (MO) theory is fundamental to understanding the electronic structure and, consequently, the chemical properties of a molecule. The distribution and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. youtube.com

For 1-Methylpyrrolidine-2-carbaldehyde, the electronic structure is defined by the interplay between the saturated pyrrolidine (B122466) ring, the tertiary amine (N-methyl group), and the electron-withdrawing aldehyde group at the C2 position.

Frontier Orbitals: In analogous compounds like N-acetyl-N'-methylprolineamide, the HOMO is typically localized on the pyrrolidine ring, particularly involving the nitrogen atom's lone pair. acs.orgethernet.edu.et For this compound, the HOMO would likely be distributed across the N-methylpyrrolidine ring. The LUMO, conversely, would be expected to be centered on the π* orbital of the electron-deficient carbaldehyde group (C=O). This separation of frontier orbitals is characteristic of molecules with distinct electron-donating (the N-methylpyrrolidine moiety) and electron-accepting (the aldehyde) groups.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. nih.gov DFT calculations on various organic molecules, including proline derivatives, have been used to predict these gaps. nih.gov While specific values for this compound are not available, studies on similar structures suggest that the presence of the aldehyde group would lower the LUMO energy, likely resulting in a moderate HOMO-LUMO gap, indicative of a reactive molecule.

The following table presents representative HOMO-LUMO data for related compounds, calculated using Density Functional Theory (DFT), which illustrates the typical energy ranges.

| Compound/System | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculation Level | Reference |

| Proline (in water) | -9.89 | -0.73 | 9.16 | B3LYP/6-311G | researchgate.net |

| Proline (in MeOH) | -9.86 | -0.76 | 9.10 | B3LYP/6-311G | researchgate.net |

| Tosyl-D-Proline | - | - | - | B3LYP/6-311++G(d,p) | indexcopernicus.com |

| Pyrrolidine Derivatives | -9.061 | - | - | B3LYP/Aug-cc-pVTZ | researchgate.net |

Note: The data is illustrative of the computational methods applied to similar structures. Direct values for this compound require specific calculation.

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules through various descriptors. epstem.netacs.org These descriptors help identify which parts of a molecule are most likely to participate in chemical reactions.

Fukui Functions and Local Reactivity: The Fukui function is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. researchgate.netscispace.com

Nucleophilic Attack (f+): This function highlights atoms susceptible to attack by a nucleophile. For this compound, the highest f+ value is expected on the carbonyl carbon of the aldehyde group, confirming it as the primary electrophilic site.

Electrophilic Attack (f-): This function indicates sites prone to attack by an electrophile. The highest f- value would likely be on the nitrogen atom and potentially the oxygen atom, which are the most nucleophilic centers.

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution on the molecular surface. For this compound, these maps would show a region of negative potential (red) around the carbonyl oxygen, indicating a site for electrophilic attack or hydrogen bonding, and a region of positive potential (blue) near the carbonyl carbon and its attached hydrogen, indicating the primary site for nucleophilic attack.

Computational studies on the reactivity of pyrrolidine with electrophiles have utilized these DFT descriptors to successfully predict reaction mechanisms and outcomes. nih.gov

| Reactivity Descriptor | Predicted Reactive Site on this compound | Rationale |

| Global Electrophilicity (ω) | High | Presence of the electron-withdrawing aldehyde group enhances its ability to accept electrons. |

| Local Nucleophilicity (f-) | Nitrogen atom, Carbonyl oxygen | These atoms possess lone pairs of electrons and are the most electron-rich centers. |

| Local Electrophilicity (f+) | Carbonyl carbon | The C=O bond is polarized, making the carbon atom electron-deficient and susceptible to nucleophilic attack. |

Molecular Dynamics (MD) Simulations of Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insights into intermolecular interactions and behavior in different environments, such as in solution. acs.org

For this compound, MD simulations would be crucial for understanding its interactions with solvent molecules, particularly water. Studies on proline and its analogs in aqueous solutions reveal strong interactions with the surrounding water molecules. researchgate.netunimi.itresearchgate.net

Hydration Shell: Simulations of proline in water show a well-defined hydration shell, with water molecules forming hydrogen bonds with the polar groups. researchgate.netunimi.it For this compound, the carbonyl oxygen of the aldehyde group would act as a strong hydrogen bond acceptor, while the pyrrolidine ring itself provides a hydrophobic surface. MD simulations show that proline can interact with 19 to 25 water molecules in its immediate environment. researchgate.net

Solvent Structuring: Proline has been shown to affect water structure more significantly than other similar-sized molecules, though without inducing self-aggregation. researchgate.netunimi.it The amphiphilic nature of this compound, combining a polar aldehyde and a largely nonpolar N-methylated ring, would likely lead to complex ordering of water molecules at its surface.

Dynamics: MD simulations can calculate diffusion coefficients, which relate to how the molecule moves through a solvent. The interactions with water would dictate the translational and rotational dynamics of this compound in an aqueous environment.

Typical parameters for MD simulations of such molecules in water involve force fields like Amber or CHARMM, water models like TIP3P, and simulations run for nanoseconds to observe equilibrium behavior. smolecule.comnih.gov

Conformational Analysis and Stereochemical Prediction

The biological and chemical activity of a molecule is intimately linked to its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. For this compound, two main conformational features are critical: the puckering of the pyrrolidine ring and the potential for cis-trans isomerism around the N-C(α) bond, although the latter is more relevant for prolyl peptide bonds.

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain. smolecule.com The most common puckers are the "endo" (DOWN) and "exo" (UP) forms, often described as envelope or twist conformations. researchgate.netnih.gov In proline, the Cγ atom is typically out of the plane of the other four ring atoms. Substituents on the ring significantly influence the energetic preference for a particular pucker. nih.gov For this compound, the presence of the aldehyde group at C2 would create a steric bias, favoring a specific ring pucker that minimizes interactions between the aldehyde and the N-methyl group or ring hydrogens. X-ray diffraction and computational studies on N-methylpyrrolidine derivatives show a deviation of about 20-25° from planarity. smolecule.com

Cis-Trans Isomerism: In peptides, the X-Pro bond can exist in either a cis or trans conformation. While this compound is not a peptide, the concept of restricted rotation and distinct conformers due to the N-substituent is relevant. The N-methyl group and the C2-aldehyde group can have different spatial relationships depending on the ring pucker and the orientation of the N-methyl group (axial vs. equatorial). Studies on N-acetyl-N'-methylprolineamide have shown that the energy barrier for cis-trans isomerization is around 17-20 kcal/mol, and this barrier is influenced by solvent polarity. researchgate.netacs.org Methylation at the Cα position, adjacent to the nitrogen, strongly disfavors the cis conformer in peptides due to steric clashes. researchgate.netnih.gov This suggests that in this compound, certain conformations that create steric hindrance between the N-methyl and C2-aldehyde groups would be energetically unfavorable.

The relative energies of different conformers can be calculated using high-level computational methods, as shown in the representative data for a proline analog below.

| Conformer of Ac-Pro-NHMe | Puckering | Amide Bond | Relative Energy (kcal/mol) at MP2/6-31G** | Reference |

| I | Down | trans | 0.00 | acs.org |

| II | Up | trans | 1.45 | acs.org |

| III | Down | cis | 3.52 | acs.org |

| IV | Up | cis | 4.88 | acs.org |

Note: This table illustrates the relative stability of different puckered and isomeric forms for a model proline derivative. Similar principles of steric and electronic effects would govern the conformational preferences of this compound.

Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Methylpyrrolidine-2-carbaldehyde by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for providing detailed information about the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are used to confirm the presence and connectivity of the pyrrolidine (B122466) ring, the N-methyl group, and the aldehyde functionality.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key expected signals include a distinct singlet for the N-methyl protons, multiplets for the pyrrolidine ring protons, and a characteristic downfield signal for the aldehydic proton. libretexts.org The aldehydic proton (CHO) is expected to appear as a doublet due to coupling with the proton at the C2 position.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key resonances would include a signal for the carbonyl carbon of the aldehyde group at a significantly downfield chemical shift (typically ~200 ppm), a signal for the N-methyl carbon, and distinct signals for the four carbons of the pyrrolidine ring. chemicalbook.com The chemical shifts provide evidence for the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aldehyde (CHO) | 9.5 - 9.7 (doublet) | 200 - 205 | Downfield shift is characteristic of aldehyde protons and carbons. |

| Pyrrolidine C2-H | 3.0 - 3.3 (multiplet) | 65 - 70 | Alpha to both the nitrogen and the carbonyl group. |

| N-Methyl (N-CH₃) | 2.3 - 2.5 (singlet) | 40 - 45 | Typical range for an N-methyl group on a saturated ring. chemicalbook.com |

| Pyrrolidine Ring (CH₂) | 1.6 - 2.2 (multiplets) | 22 - 30, 54 - 58 | Overlapping signals for the C3, C4, and C5 methylene (B1212753) protons and carbons. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. wikipedia.org The IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of the aldehyde and the saturated amine structure. libretexts.org

The most prominent and diagnostic peak would be the strong carbonyl (C=O) stretching vibration of the aldehyde, typically appearing in the region of 1720-1740 cm⁻¹. Another key feature is the pair of weak to medium bands corresponding to the aldehydic C-H stretch, which occurs around 2820 cm⁻¹ and 2720 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons of the pyrrolidine ring and the methyl group just below 3000 cm⁻¹. libretexts.orgresearchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| C-H Stretch | 2960 - 2850 | Medium to Strong | Pyrrolidine Ring & N-Methyl |

| C-H Stretch | 2830 - 2810 and 2730 - 2710 | Weak to Medium | Aldehyde (O=C-H) |

| C=O Stretch | 1740 - 1720 | Strong | Aldehyde |

| CH₂ Bend | 1470 - 1450 | Medium | Pyrrolidine Ring |

| C-N Stretch | 1200 - 1020 | Medium | Tertiary Amine |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. uni-saarland.de For this compound (C₆H₁₁NO), the molecular weight is 113.16 g/mol . lookchem.com In an electron ionization (EI) mass spectrum, the peak corresponding to the intact molecule that has lost one electron is the molecular ion (M⁺•) peak.

Fragmentation analysis provides structural clues. The fragmentation of this compound is expected to be directed by the nitrogen atom and the carbonyl group. A primary fragmentation pathway is alpha-cleavage, involving the breaking of the bond adjacent to the nitrogen atom, which can lead to the loss of the aldehyde group or cleavage within the ring, resulting in stable, nitrogen-containing cations. libretexts.org

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Structure | Neutral Loss |

| 113 | [C₆H₁₁NO]⁺• | None (Molecular Ion) |

| 112 | [C₆H₁₀NO]⁺ | H• |

| 84 | [C₅H₈N]⁺ | •CHO (Formyl radical) |

| 70 | [C₄H₈N]⁺ | C₂H₃O• |

| 57 | [C₃H₇N]⁺• | C₃H₄O |

| 42 | [C₂H₄N]⁺ | C₄H₇O• |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile compounds. core.ac.uknih.gov this compound is sufficiently volatile for GC analysis.

In a typical GC-MS analysis, the compound is injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a non-polar DB-1MS or similar). nih.gov The separated components then enter the mass spectrometer, which serves as a detector, providing a mass spectrum for each component. This allows for positive identification by comparing the obtained mass spectrum with library data or by interpreting the fragmentation pattern. hmdb.ca The retention time from the GC provides an additional layer of identification.

Table 4: Typical GC-MS Parameters for Analysis of Pyrrolidine Derivatives

| Parameter | Typical Setting |

| Column | DB-1MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C, ramp at 5-10 °C/min to 280 °C |

| MS Ion Source Temp. | 220 - 250 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40 - 400 m/z |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For aldehydes like this compound, which may lack a strong UV chromophore for sensitive detection, a common and effective strategy involves derivatization.

A standard method is pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). The aldehyde reacts with DNPH to form a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and possesses a strong chromophore, allowing for sensitive detection by UV-Vis spectrophotometry, typically around 360 nm. The separation is then performed using reverse-phase HPLC, where the more non-polar hydrazone derivative is well-retained on a C18 column and eluted with a mobile phase, commonly a mixture of acetonitrile (B52724) and water. sielc.com This method is widely used for the analysis of carbonyl compounds in various matrices.

Table 5: Illustrative HPLC Conditions for Analysis of Aldehyde-DNPH Derivatives

| Parameter | Typical Condition |

| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detection | UV-Vis at 360 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

Advanced Analytical Techniques for Reaction Monitoring and Mechanistic Studies

The comprehensive understanding and optimization of chemical reactions involving this compound rely on the deployment of advanced analytical methodologies. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical process parameters. mt.comresearchgate.net For this compound, this translates to the real-time monitoring of reactants, intermediates, products, and byproducts, which is crucial for elucidating reaction mechanisms, determining kinetics, and ensuring process robustness and safety. acs.org In-situ and online analytical techniques are central to this approach, offering significant advantages over traditional offline analysis by providing continuous data streams without the need for manual sampling, which can be prone to errors and unsafe when dealing with toxic materials. acs.orgyoutube.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

In-situ Fourier Transform Infrared (FTIR) spectroscopy, often referred to by the trade name ReactIR, is a powerful technique for real-time reaction monitoring. mt.com By inserting a probe directly into the reaction vessel, FTIR spectroscopy can track the concentration changes of key functional groups as the reaction progresses. youtube.commt.com For reactions involving this compound, this technique is particularly useful for monitoring the aldehyde functional group.

The carbonyl (C=O) stretch of the aldehyde group in this compound provides a distinct and strong absorption band in the mid-infrared region. Any reaction that consumes or transforms this group, such as an oxidation to a carboxylic acid, a reduction to an alcohol, or a condensation reaction, will result in a corresponding decrease in the intensity of this aldehyde peak. Simultaneously, the appearance and growth of new peaks corresponding to the functional groups of the products can be monitored. For instance, in an oxidation reaction, the emergence of the broad O-H stretch and the shift of the C=O stretch to a different frequency would indicate the formation of 1-Methylpyrrolidine-2-carboxylic acid.

The data obtained from in-situ FTIR can be used to generate concentration-time profiles for reactants and products, which are essential for kinetic analysis. mt.comnih.gov By observing the rise and fall of specific peaks, transient intermediates that may not be detectable by offline methods can be identified, offering deep insights into the reaction mechanism. youtube.comrsc.org For example, in a multi-step synthesis, the complete consumption of an intermediate can be confirmed before proceeding to the next step, ensuring optimal reaction conditions and minimizing byproduct formation.

Below is a hypothetical data table illustrating the kind of information that could be obtained from in-situ FTIR monitoring of a hypothetical reaction where this compound is reduced to (1-Methylpyrrolidin-2-yl)methanol.

| Reaction Time (minutes) | Aldehyde C=O Peak Intensity (Absorbance Units) | Alcohol O-H Peak Intensity (Absorbance Units) | Reactant Concentration (%) | Product Concentration (%) |

| 0 | 1.25 | 0.00 | 100 | 0 |

| 10 | 0.98 | 0.21 | 78 | 22 |

| 20 | 0.65 | 0.45 | 52 | 48 |

| 30 | 0.33 | 0.70 | 26 | 74 |

| 40 | 0.10 | 0.88 | 8 | 92 |

| 50 | 0.02 | 0.95 | <2 | >98 |

This interactive table demonstrates the real-time tracking of functional group changes and the corresponding conversion of reactant to product.

Online High-Performance Liquid Chromatography (HPLC)

Online High-Performance Liquid Chromatography (HPLC) offers a complementary approach to in-situ spectroscopy by providing detailed quantitative analysis of the composition of a reaction mixture in near real-time. mt.com This technique involves the automated extraction of a small sample from the reactor, which is then quenched, diluted, and injected into an HPLC system. mt.comresearchgate.net

For reactions involving this compound, online HPLC is invaluable for separating and quantifying the starting material, the desired product, and any impurities or byproducts that may have similar functional groups but different retention times. This is particularly important for complex reaction mixtures where the spectral overlap in FTIR might make it difficult to distinguish between structurally similar species. mt.com

The high sensitivity and specificity of HPLC allow for the accurate determination of reaction kinetics, conversion rates, and product purity throughout the course of the reaction. researchgate.net By tracking the impurity profile in real-time, reaction conditions can be optimized to minimize the formation of unwanted side products. For instance, in the synthesis of a pharmaceutical intermediate from this compound, online HPLC can ensure that critical quality attributes (CQAs) are met throughout the process, in line with Quality by Design (QbD) principles. mt.comrsc.org

The following table illustrates hypothetical data from online HPLC monitoring of a reaction forming a dimer from this compound.

| Time (minutes) | This compound Area (%) | Product Dimer Area (%) | Impurity X Area (%) |

| 0 | 99.8 | 0.1 | 0.1 |

| 30 | 75.2 | 24.1 | 0.7 |

| 60 | 48.9 | 49.5 | 1.6 |

| 90 | 22.5 | 74.8 | 2.7 |

| 120 | 5.3 | 90.2 | 4.5 |

| 150 | 1.1 | 93.5 | 5.4 |

This interactive table showcases the ability of online HPLC to monitor the consumption of the reactant, formation of the product, and the evolution of an impurity over time.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled structural information about the species present in a reaction mixture. uni-regensburg.de By placing the reaction vessel within the NMR spectrometer or flowing the reaction mixture through an NMR flow tube, detailed spectra can be acquired over time without altering the reaction conditions. tsu.ru

This technique is exceptionally powerful for mechanistic studies of reactions involving this compound. It allows for the unambiguous identification of reactants, products, and intermediates, including stereoisomers. uni-regensburg.deacs.org For example, in an asymmetric synthesis catalyzed by a chiral derivative of this compound, in-situ NMR can be used to determine the enantiomeric excess of the product as the reaction progresses.

Kinetic studies using in-situ NMR involve monitoring the integral of specific proton or carbon signals corresponding to different species over time. tsu.ruarxiv.org This provides highly accurate kinetic data that can be used to determine reaction orders, rate constants, and activation energies. The detailed structural insights from NMR can also help to elucidate complex reaction networks and identify unexpected reaction pathways. acs.org

A hypothetical kinetic study of the isomerization of this compound could yield the following data from in-situ ¹H NMR.

| Time (hours) | Integral of Aldehyde Proton (Reactant) | Integral of Methylene Proton (Product) | Reactant Mole Fraction | Product Mole Fraction |

| 0 | 1.00 | 0.00 | 1.00 | 0.00 |

| 1 | 0.85 | 0.15 | 0.85 | 0.15 |

| 2 | 0.72 | 0.28 | 0.72 | 0.28 |

| 4 | 0.52 | 0.48 | 0.52 | 0.48 |

| 8 | 0.27 | 0.73 | 0.27 | 0.73 |

| 16 | 0.07 | 0.93 | 0.07 | 0.93 |

This interactive table illustrates how in-situ NMR can provide quantitative data on the mole fractions of species in a reaction mixture over time, enabling detailed kinetic analysis.

By combining the insights from these advanced analytical techniques, a comprehensive understanding of the chemical transformations of this compound can be achieved. This allows for the development of more efficient, robust, and safer chemical processes.

Derivatives and Analogues of 1 Methylpyrrolidine 2 Carbaldehyde

Synthesis of Novel Structural Analogues

The synthesis of novel structural analogues of 1-Methylpyrrolidine-2-carbaldehyde leverages a variety of established and innovative synthetic methodologies. The inherent reactivity of the aldehyde group and the potential for modification of the pyrrolidine (B122466) ring provide a rich platform for chemical exploration.

A common strategy for generating structural diversity involves the modification of the aldehyde moiety. For instance, condensation reactions with various amines, hydrazines, or hydroxylamines can yield a wide range of imines, hydrazones, and oximes, respectively. These reactions are typically straightforward and allow for the introduction of a diverse set of substituents, thereby modulating the steric and electronic properties of the resulting molecule.

Furthermore, the pyrrolidine ring itself can be a target for synthetic modification. While this compound specifies a methyl group at the N-1 position, the synthesis of analogues with different N-substituents is readily achievable. This can be accomplished by starting with L-proline or its esters, which can be N-alkylated or N-arylated prior to the reduction of the carboxylic acid functionality to the corresponding aldehyde.

More complex synthetic routes can be employed to introduce substituents onto the carbon framework of the pyrrolidine ring. For example, cycloaddition reactions can be utilized to construct the pyrrolidine ring with predefined stereochemistry and substitution patterns. Although specific examples for this compound are not abundant in the literature, the principles of asymmetric synthesis and catalytic methods are broadly applicable to generate a library of structurally diverse analogues.

Structure-Reactivity Relationship Studies of Derivatives

The biological activity of pyrrolidine derivatives is intricately linked to their three-dimensional structure and the nature of their substituents. Structure-reactivity relationship (SAR) studies are therefore crucial for the rational design of new analogues with enhanced potency and selectivity.

While specific SAR studies on this compound derivatives are not extensively documented, research on related heterocyclic aldehydes provides valuable insights. For example, studies on quinoline-3-carbaldehyde hydrazone derivatives have shown that the nature and position of substituents on the aromatic rings significantly influence their antimicrobial activity.

In a broader context, research on various classes of pyrrolidine derivatives has consistently demonstrated the importance of the substituents on both the nitrogen atom and the carbon framework of the ring. For instance, in a series of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, the variation of substituents on the phenyl ring led to significant differences in antibacterial activity. nih.gov This highlights the critical role of electronic and steric factors in the interaction of these molecules with their biological targets. A systematic exploration of different functional groups and their placement on the this compound scaffold would be a valuable endeavor to delineate clear SAR trends for various biological activities.

Investigation of Biological Relevance of Derivatives

The inherent structural features of the pyrrolidine scaffold have prompted the investigation of its derivatives for a wide range of biological applications. These include neuroprotective effects, antimicrobial properties, and metabolic modulation.

Neuroprotective Effects of Derivatives

Derivatives of the pyrrolidine core have shown considerable promise as neuroprotective agents. Studies on novel pyrrolidine-2-one derivatives have demonstrated their effectiveness in mitigating cognitive impairment in animal models of Alzheimer's disease. nih.gov These compounds were found to be comparable to the established drug donepezil (B133215) in addressing behavioral and biochemical changes associated with the disease. nih.gov

Furthermore, N-methyl-(2S, 4R)-Trans-4-hydroxy-L-proline (NMP), a derivative of L-proline, has been shown to exhibit neuroprotective effects in a mouse model of Alzheimer's disease by inhibiting amyloid plaques, oxidative stress, and neuroinflammation. semanticscholar.org These findings suggest that analogues of this compound, which share the N-methylpyrrolidine core, could also possess neuroprotective properties. The aldehyde functionality could serve as a handle to introduce pharmacophores known to interact with neurological targets. Research in this area could involve the synthesis of derivatives that mimic the structures of known neuroprotective agents while leveraging the physicochemical properties of the pyrrolidine ring for improved bioavailability and blood-brain barrier penetration.

Antimicrobial Properties of Derivatives

The search for new antimicrobial agents is a global health priority, and pyrrolidine derivatives have emerged as a promising class of compounds. Research has demonstrated that various substituted pyrrolidines exhibit significant antibacterial and antifungal activity.

For instance, a study on derivatives of pyrrolidine-2,5-dione showed moderate to low antimicrobial activities against a panel of bacteria and yeasts. nih.gov The minimum inhibitory concentrations (MICs) for these compounds varied depending on the microbial species. nih.gov

Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3 | Bacteria | 64–128 | nih.gov |

| Compound 3 | Yeasts | 128 | nih.gov |

| Compound 5 | Bacteria | 32–128 | nih.gov |

| Compound 5 | Yeasts | 64–128 | nih.gov |

| Compound 8 | Bacteria | 16–64 | nih.gov |

| Compound 8 | Yeasts | 64–256 | nih.gov |

In another study, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides were synthesized and evaluated for their antibacterial properties. nih.gov One of the synthesized compounds, 4b, exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) value of 15.6 µg/mL. nih.gov

Antibacterial Activity of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 4b | Staphylococcus aureus | 15.6 | nih.gov |

These findings underscore the potential of the pyrrolidine scaffold in the development of new antimicrobial drugs. The aldehyde group of this compound could be derivatized to create compounds with enhanced antimicrobial potency and a broader spectrum of activity.

Metabolic Modulation by Derivatives

The pyrrolidine ring is a structural motif found in several drugs that undergo significant metabolism. Understanding the metabolic fate of pyrrolidine derivatives is crucial for their development as therapeutic agents.

Studies on fluoropyrrolidine-containing dipeptidyl peptidase-IV (DPP-IV) inhibitors have shown that the pyrrolidine ring can undergo metabolic activation. nih.gov This process involves sequential oxidation and defluorination, leading to the formation of reactive intermediates that can be trapped by nucleophiles like glutathione. nih.gov The bioactivation was found to be catalyzed primarily by cytochrome P450 enzymes, specifically CYP3A1 and CYP3A2 in rats. nih.gov

Furthermore, the metabolism of the antiviral drug daclatasvir, which contains a pyrrolidine moiety, involves δ-oxidation of the pyrrolidine ring. nih.gov This leads to ring opening and the formation of an aminoaldehyde intermediate, which then undergoes an intramolecular reaction. nih.gov These studies highlight the potential for the pyrrolidine ring of this compound analogues to be a site of metabolic transformation. The nature and position of substituents on the ring could influence the rate and pathway of metabolism, thereby affecting the pharmacokinetic profile and potential for drug-drug interactions. Future research should focus on the metabolic stability of this compound derivatives to optimize their drug-like properties.

Future Research Directions and Emerging Trends in 1 Methylpyrrolidine 2 Carbaldehyde Chemistry

The chemical compound 1-Methylpyrrolidine-2-carbaldehyde, a chiral heterocyclic molecule, serves as a versatile intermediate in various synthetic applications, from pharmaceuticals to agrochemicals. Its unique structure, featuring a reactive aldehyde group attached to a chiral pyrrolidine (B122466) ring, presents numerous opportunities for future research and innovation. The exploration of this compound is branching into novel catalytic methods, sustainable synthetic routes, and new interdisciplinary applications, promising significant advancements in several scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.